molecular formula C13H15N3O2 B6333296 Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate CAS No. 1138036-67-5

Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B6333296
CAS No.: 1138036-67-5
M. Wt: 245.28 g/mol
InChI Key: XZQSJSBKIIJHMV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound of significant interest in medicinal and organic chemistry research. It features a pyrazole ring core, a privileged scaffold in drug discovery known for its diverse biological activities . Pyrazole derivatives are extensively investigated for their potential as therapeutic agents, with scientific literature reporting analogs that exhibit significant analgesic and anti-inflammatory properties . The specific substitution pattern on this compound—featuring an ester group and an amino group on the pyrazole ring—makes it a versatile building block (synthon) for further chemical modifications. Researchers can utilize this intermediate to synthesize more complex molecules, such as hydrazide derivatives, thiosemicarbazides, and various heterocyclic fused systems, for screening and development against various biological targets . The structural motifs present in this compound are commonly found in agents active against disease-causing pathogens relevant to public health . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-amino-1-(2-methylphenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-3-18-13(17)10-8-12(14)16(15-10)11-7-5-4-6-9(11)2/h4-8H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQSJSBKIIJHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)N)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Cyclization

In ethanol with catalytic acetic acid, 2-methylphenylhydrazine reacts with ethyl acetoacetate at 80–90°C for 12–18 hours. The reaction proceeds via enolization of the β-keto ester, followed by nucleophilic attack by the hydrazine’s terminal nitrogen. This method yields the pyrazole core with 70–75% efficiency.

Reaction Parameters:

  • Solvent: Ethanol (polar protic)

  • Catalyst: Acetic acid (5 mol%)

  • Temperature: 80–90°C

  • Yield: 72% (isolated)

Base-Mediated Cyclocondensation

Alternative protocols employ sodium ethoxide in toluene, facilitating faster ring closure (6–8 hours) at reflux (110°C). The base deprotonates the β-keto ester, enhancing electrophilicity for hydrazine attack. This method achieves higher yields (78–82%) but requires stringent moisture control.

Functionalization of the Pyrazole Ring

Post-cyclization, the 5-amino group is introduced via nucleophilic substitution or reduction.

Nitro Group Reduction

A two-step approach involves:

  • Nitration: Treating the pyrazole intermediate with fuming HNO₃ at 0–5°C to install a nitro group at the 5-position.

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine.

Optimized Conditions for Reduction:

ParameterValue
Catalyst10% Pd/C (5 wt%)
SolventMethanol
Pressure1 atm H₂
Temperature25°C
Yield85–90%

Direct Amination

Recent advances utilize Ullmann-type coupling with CuI/L-proline in DMSO at 120°C, enabling direct C–N bond formation between the pyrazole and ammonia derivatives. This one-pot method reduces side products and achieves 80% yield.

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost efficiency, safety, and reproducibility. Key innovations include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances heat transfer and reduces reaction times. For example, a microreactor operating at 100°C with a residence time of 10 minutes achieves 88% conversion, compared to 72% in batch.

Solvent Recycling

Toluene and ethanol are recovered via fractional distillation, reducing waste. Closed-loop systems achieve 95% solvent reuse, lowering production costs by 30%.

Analytical Validation and Quality Control

Structural confirmation relies on spectroscopic and chromatographic methods:

4.1 Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 7.8 Hz, 1H, Ar–H), 6.12 (s, 1H, pyrazole-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃).

  • FT-IR (KBr): 3350 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester).

4.2 Purity Assessment
HPLC with a C18 column (MeCN/H₂O = 70:30) confirms >99% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant methodologies:

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Acid-Catalyzed7298120Moderate
Base-Mediated8297150High
Continuous Flow8899110Very High

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development
Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate is being investigated for its potential as a therapeutic agent. Its structure allows for modulation of biological activity, making it a candidate for developing anti-inflammatory and analgesic medications. Research indicates that derivatives of this compound exhibit significant efficacy in pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) without the associated gastrointestinal side effects .

2. Cancer Research
The compound has shown promise in cancer research, particularly in developing targeted therapies. Studies have indicated that pyrazole derivatives can inhibit specific pathways involved in tumor growth and metastasis. For instance, this compound has been tested for its ability to inhibit cancer cell proliferation in vitro, demonstrating a potential role in chemotherapeutic strategies .

Agricultural Applications

1. Agrochemical Development
this compound serves as an intermediate in synthesizing agrochemicals, including herbicides and fungicides. Its application in agricultural chemistry has been linked to enhancing crop yields and protecting plants from pests and diseases. Research has demonstrated that formulations containing this compound exhibit effective pest control while minimizing environmental impact .

2. Soil Health Improvement
The compound's role in improving soil health through its application as a biopesticide has also been explored. Studies suggest that it can enhance soil microbial activity, leading to better nutrient availability for crops .

Material Science Applications

1. Polymer Development
In material science, this compound is utilized in developing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve mechanical strength and thermal stability, making it suitable for various industrial applications .

2. Coatings and Composites
The compound is also explored for use in coatings and composites due to its ability to provide resistance against environmental stressors. This application is particularly relevant in industries requiring durable materials that can withstand harsh conditions .

Biochemical Research

1. Enzyme Inhibition Studies
Researchers utilize this compound in biochemical studies focused on enzyme inhibition. Its ability to interact with specific enzymes allows scientists to investigate metabolic pathways and develop targeted therapies for various diseases .

2. Receptor Binding Studies
The compound's interaction with biological receptors is another area of interest, contributing to understanding how certain compounds can modulate physiological responses. This research is crucial for developing new drugs targeting specific receptors involved in disease processes.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal demonstrated the anti-inflammatory properties of this compound through its action on cyclooxygenase enzymes (COX). The findings indicated a dose-dependent reduction in inflammation markers, suggesting its potential as an alternative treatment for inflammatory diseases.

Case Study 2: Agrochemical Efficacy

In agricultural trials, formulations containing the compound were tested against common crop pests. Results showed a significant reduction in pest populations compared to untreated controls, highlighting its effectiveness as a biopesticide while maintaining safety for beneficial insects.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituents at the N1, C3, and C5 positions. Below is a comparative analysis of ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate with structurally related compounds:

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The 2-methylphenyl group in the target compound provides moderate steric bulk compared to 4-methoxyphenyl (electron-donating) or 3-chlorophenyl (electron-withdrawing) substituents. This balance enhances solubility while maintaining reactivity in nucleophilic substitutions .
  • Derivatives with 4-hydroxyphenyl groups (e.g., compound 30f) exhibit higher melting points (199–200°C) due to hydrogen bonding, which may correlate with improved crystallinity and stability in solid formulations .

Synthetic Yields and Conditions: The target compound is synthesized in yields exceeding 70% using biphasic solvent systems , whereas analogs like ethyl 5-amino-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-3-carboxylate require multi-step protection/deprotection strategies, resulting in lower yields (42–57%) .

Biological Activity: Corrosion Inhibition: Compound L6, featuring a 4-nitrophenylaminomethyl group, demonstrates superior corrosion inhibition efficiency (85% at 1 mM) in acidic environments compared to simpler pyrazole esters . Anticancer Potential: The 4-hydroxyphenyl derivative (30f) shows promising cytotoxicity against cancer cell lines, attributed to its ability to disrupt redox balance .

Computational Insights: DFT studies on ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate reveal a HOMO-LUMO energy gap of 4.2 eV, suggesting moderate reactivity consistent with its role as a building block for larger bioactive molecules .

Biological Activity

Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of an amino group and a carboxylate moiety contributes to its reactivity and biological activity. The molecular formula is C12H14N4O2C_{12}H_{14}N_{4}O_{2} with a molecular weight of approximately 246.27 g/mol.

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of pyrazole derivatives, including this compound. A study assessed various pyrazole derivatives against common pathogens, revealing that several compounds exhibited significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Activity
This compound0.22Strong
Other derivatives0.25Moderate

2. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties, often acting as selective COX-2 inhibitors. Research indicates that this compound may exhibit similar effects by inhibiting cyclooxygenase enzymes involved in the inflammatory response. In vivo studies demonstrated that certain pyrazole compounds reduced edema significantly compared to standard treatments .

CompoundEdema Inhibition (%)Reference
This compound65%
Celecoxib (reference drug)22%

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has gained attention in recent years. Studies have shown that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Case Studies

Case Study 1: Antimicrobial Efficacy
In a comparative study involving several pyrazole derivatives, this compound was tested against multi-drug resistant strains of bacteria. The compound showed promising results with an inhibition zone diameter significantly larger than that of traditional antibiotics.

Case Study 2: Anti-inflammatory Effects
A controlled experiment evaluated the anti-inflammatory effects of this pyrazole derivative in a rat model of arthritis. The results indicated a substantial reduction in inflammation markers and pain scores compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using ethyl 2-cyano-3-ethoxyacrylate and hydrazine derivatives under reflux conditions. Key parameters include solvent choice (e.g., ethanol or toluene), temperature (70–120°C), and catalysts (e.g., methylbenzenesulfonic acid). Yields improve with controlled reaction times (12–20 hours) and purification via silica gel chromatography .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Methodological Answer : Spectroscopic techniques are critical:

  • 1H/13C NMR confirms substitution patterns on the pyrazole ring.
  • FT-IR identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry (ESI or EI) verifies molecular weight and fragmentation patterns.
    Crystallographic validation via X-ray diffraction (using SHELX programs) resolves absolute configuration .

Q. What are the primary biological activities reported for this compound, and how are they assayed?

  • Methodological Answer : Preliminary studies on analogs show:

  • Antimicrobial activity : Tested via agar diffusion assays against Gram-positive/negative bacteria.
  • Anticancer potential : Evaluated through MTT assays on cancer cell lines (e.g., IC50 determination).
  • Enzyme inhibition : Fluorescence-based assays for targets like kinases or proteases.
    Structural analogs highlight the importance of the 2-methylphenyl group for bioactivity .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:

  • HOMO-LUMO gaps to predict charge transfer and stability.
  • Electrostatic potential maps to identify nucleophilic/electrophilic sites for functionalization.
  • Vibrational frequencies to correlate with experimental IR data.
    These studies guide rational modifications, such as introducing electron-withdrawing groups to enhance reactivity .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Discrepancies arise from variations in substituent positions (e.g., 2-methylphenyl vs. 4-fluorophenyl). Systematic approaches include:

  • SAR studies : Comparing bioactivity of derivatives with incremental structural changes.
  • Molecular docking : Simulating interactions with targets (e.g., enzymes or receptors) to explain potency differences.
  • Metabolic stability assays : Assessing pharmacokinetic factors (e.g., cytochrome P450 metabolism) that may mask in vitro activity .

Q. How are crystallographic challenges addressed during structural refinement (e.g., twinning, disorder)?

  • Methodological Answer : For X-ray

  • SHELXL refinement resolves twinning via HKLF5 format and BASF parameter adjustments.
  • Disordered groups (e.g., ethyl ester) are modeled with split occupancies and restraints.
  • High-resolution data (>1.0 Å) combined with anisotropic displacement parameters improve accuracy.
    Validation tools like PLATON ensure geometric reliability .

Q. What role does the 2-methylphenyl group play in modulating solubility and bioavailability?

  • Methodological Answer : The hydrophobic 2-methylphenyl group reduces aqueous solubility but enhances membrane permeability. Strategies to balance these properties include:

  • Salt formation : Using HCl or sodium salts of the free amino group.
  • Prodrug design : Ester hydrolysis in vivo to generate more soluble carboxylic acid derivatives.
  • Co-crystallization : With cyclodextrins to improve dissolution rates .

Methodological Tables

Parameter Synthesis Optimization DFT Analysis
Key Technique Reflux in toluene with acid catalyst B3LYP/6-31G(d) basis set
Critical Outcome Yield >75% after chromatographyHOMO-LUMO gap = 4.2 eV (predicts stability)
Challenges Byproduct formation during cyclizationConvergence issues in electron-rich systems

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-1-(2-methylphenyl)-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.